molecular formula C11H15N3O4 B14864201 1-(1-Methylpiperidin-4-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

1-(1-Methylpiperidin-4-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Cat. No.: B14864201
M. Wt: 253.25 g/mol
InChI Key: XAIMBELUKRSVIP-UHFFFAOYSA-N
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Description

1-(1-Methylpiperidin-4-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a complex organic compound that features a piperidine ring fused with a tetrahydropyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methylpiperidin-4-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be introduced through a cyclization reaction involving a suitable amine and a carbonyl compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methylpiperidin-4-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(1-Methylpiperidin-4-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Methylpiperidin-4-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full pharmacological potential .

Comparison with Similar Compounds

  • 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
  • 4-(4-Methylpiperidin-1-yl)aniline
  • (1-Methylpiperidin-4-yl)methanol

Comparison: Compared to these similar compounds, 1-(1-Methylpiperidin-4-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is unique due to its fused tetrahydropyrimidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in drug development and organic synthesis .

Properties

Molecular Formula

C11H15N3O4

Molecular Weight

253.25 g/mol

IUPAC Name

1-(1-methylpiperidin-4-yl)-2,4-dioxopyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H15N3O4/c1-13-4-2-7(3-5-13)14-6-8(10(16)17)9(15)12-11(14)18/h6-7H,2-5H2,1H3,(H,16,17)(H,12,15,18)

InChI Key

XAIMBELUKRSVIP-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N2C=C(C(=O)NC2=O)C(=O)O

Origin of Product

United States

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